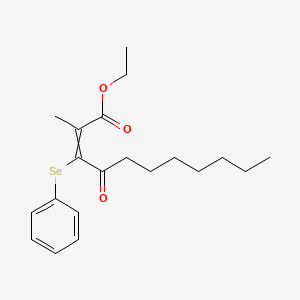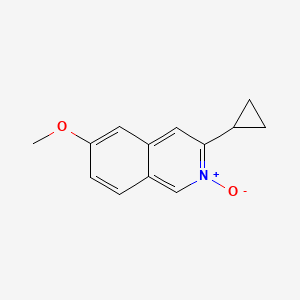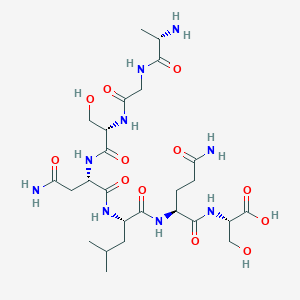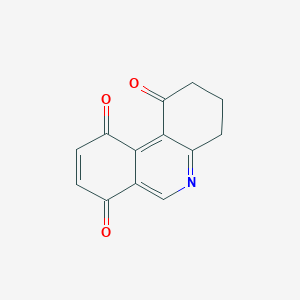![molecular formula C18H20ClNOSe B14180788 Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- CAS No. 869383-53-9](/img/structure/B14180788.png)
Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- is a complex organic compound that features a benzamide core with a unique substitution pattern
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Seleno Intermediate: The initial step involves the reaction of 4-chlorophenyl selenocyanate with an appropriate alkylating agent to form the seleno intermediate.
Coupling with Benzamide: The seleno intermediate is then coupled with benzamide under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- can undergo various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the seleno group to a selenol or diselenide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the seleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the seleno group can yield selenoxide, while reduction can produce selenol.
Scientific Research Applications
Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting diseases where selenium-containing compounds have shown efficacy.
Biological Studies: It can be used as a probe to study the role of selenium in biological systems, including its antioxidant properties and involvement in redox reactions.
Materials Science: The compound’s ability to undergo various chemical transformations makes it useful in the synthesis of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- exerts its effects involves its interaction with molecular targets and pathways. The seleno group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
4-Chlorobenzamide: A derivative with a chlorine substituent, known for its use in medicinal chemistry.
Selenobenzamide: A compound with a selenium atom directly attached to the benzamide core, studied for its unique chemical properties.
Uniqueness
Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- is unique due to the presence of both a seleno group and a 4-chlorophenyl group
Properties
CAS No. |
869383-53-9 |
|---|---|
Molecular Formula |
C18H20ClNOSe |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[(2S)-1-(4-chlorophenyl)selanyl-3-methylbutan-2-yl]benzamide |
InChI |
InChI=1S/C18H20ClNOSe/c1-13(2)17(12-22-16-10-8-15(19)9-11-16)20-18(21)14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)/t17-/m1/s1 |
InChI Key |
BPKSSLTYLHJQHS-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C[Se]C1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C[Se]C1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B14180714.png)
![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)

methanone](/img/structure/B14180722.png)

![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)

![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)

![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
